molecular formula C9H13N5 B067713 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 175202-00-3

6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B067713
CAS No.: 175202-00-3
M. Wt: 191.23 g/mol
InChI Key: NDFXPLOECYNSHX-UHFFFAOYSA-N
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Description

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a hydrazino group at the 6th position and three methyl groups at the 1st, 3rd, and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 1,3,4-trimethylpyrazole with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions can introduce various functional groups at the methyl positions .

Scientific Research Applications

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazino group at the 6th position and the three methyl groups at the 1st, 3rd, and 4th positions make it a versatile compound for various applications .

Properties

IUPAC Name

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXPLOECYNSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381049
Record name 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-00-3
Record name 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine interact with acetylcholinesterase and what are the potential downstream effects?

A1: While the exact binding mechanism of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine to acetylcholinesterase (AChE) requires further investigation, molecular docking studies suggest a strong binding affinity (-10.28 kcal/mol) for the derivative compound 3b. [] This interaction likely inhibits AChE's enzymatic activity, preventing the breakdown of acetylcholine in the synapse. This inhibition could lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission. This mechanism is relevant for exploring potential therapeutic applications in conditions associated with cholinergic deficits, such as Alzheimer's disease.

Q2: What is the structural characterization of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

A2: The study synthesized new compounds derived from 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, specifically 3a and 3b. [] While the paper doesn't explicitly provide the molecular formula and weight for the parent compound, it confirms the characterization of the derivatives using FTIR and 1H/13C NMR spectroscopy. [] This spectroscopic data provides valuable insights into the structural features of these compounds.

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